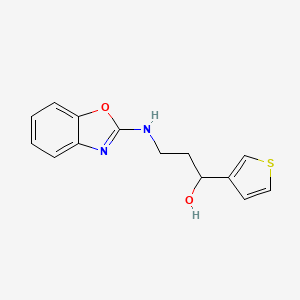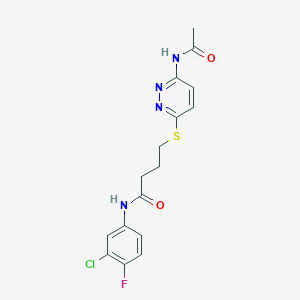
4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide is a synthetic organic compound that belongs to the class of thioether derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the thioether bond: This can be achieved by reacting 6-acetamidopyridazine-3-thiol with an appropriate halogenated butanamide derivative under basic conditions.
Amidation reaction: The intermediate product can then be reacted with 3-chloro-4-fluoroaniline to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridazine ring and the thioether linkage could impart significant biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chlorophenyl)butanamide
- 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-fluorophenyl)butanamide
- 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)butanamide
Uniqueness
The uniqueness of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence its reactivity and interaction with biological targets.
属性
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-chloro-4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2S/c1-10(23)19-14-6-7-16(22-21-14)25-8-2-3-15(24)20-11-4-5-13(18)12(17)9-11/h4-7,9H,2-3,8H2,1H3,(H,20,24)(H,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLZEGNLZWYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

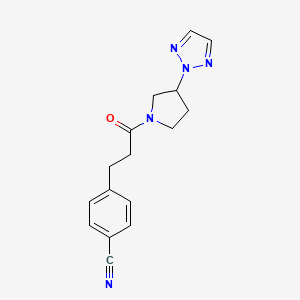
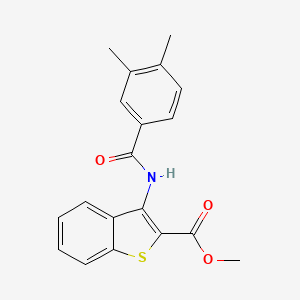
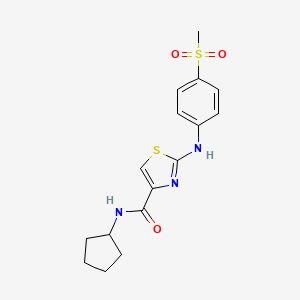
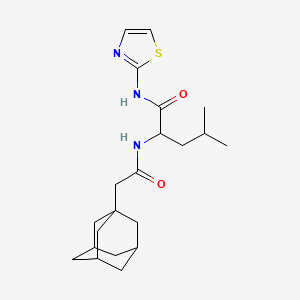
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)
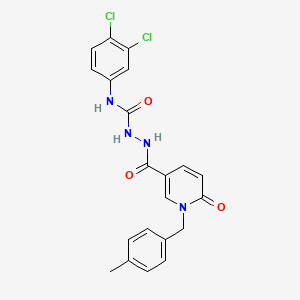
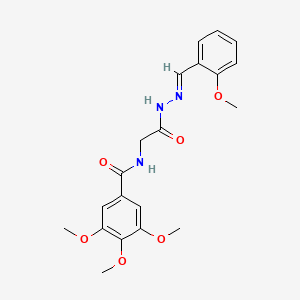
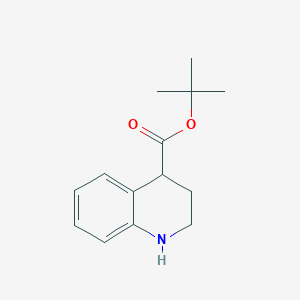
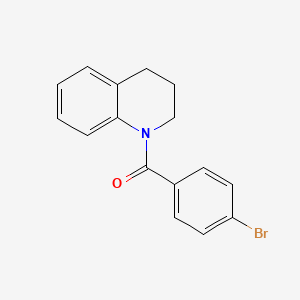
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)

